molecular formula C9H6F3NO2S B1434729 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile CAS No. 1383827-77-7

2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile

Cat. No. B1434729
CAS RN: 1383827-77-7
M. Wt: 249.21 g/mol
InChI Key: HGLJZCFSFNCPHL-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1383827-77-7 . It has a molecular weight of 249.21 and its IUPAC name is 2-(methylsulfonyl)-4-(trifluoromethyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C9H6F3NO2S . The InChI code for this compound is 1S/C9H6F3NO2S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 .

Scientific Research Applications

  • Reductive Ring-Opening Reactions : Methanesulfonic acid, a related compound, has been used in the reductive ring-opening of O-benzylidene acetals, showing efficient substitution for ethereal HCl. This application is significant in carbohydrate chemistry (Zinin et al., 2007).

  • Synthesis of Benzoxazoles : It also catalyzes the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating its role in facilitating complex organic reactions (Kumar et al., 2008).

  • Vicarious Nucleophilic Substitutions : In a study of vicarious nucleophilic substitution (VNS) processes, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, a compound structurally related to 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile, was found to react with carbanions bearing a leaving group, providing insights into reactions activated by sulfur-based electron-withdrawing groups (Lemek et al., 2008).

  • Synthesis of Aromatic and Aliphatic Benzothiazoles : Methanesulfonic acid has been used for synthesizing 2-substituted aromatic and aliphatic benzothiazoles, highlighting its utility in creating complex molecular structures (Sharghi & Asemani, 2009).

  • Generation of o-Quinodimethanes : The compound 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, closely related to this compound, is utilized for generating o-quinodimethanes, a key intermediate in organic synthesis (Shirakawa & Sano, 2014).

  • Oxidation of 1,4-Dihydropyridines : The combination of methanesulfonic acid and sodium nitrite is used as an effective oxidizing agent in the transformation of 1,4-dihydropyridines to pyridine derivatives, illustrating its oxidizing capabilities in specific chemical contexts (Niknam et al., 2006).

  • Adsorption Studies in Aquaculture Systems : Tricaine methanesulfonate, a derivative, has been studied for its adsorption properties in aquaculture systems, providing insights into environmental applications (Ferreira et al., 2016).

  • Cyclization Reactions for Indole Synthesis : Methanesulfonyl derivatives have been used in cyclization reactions to synthesize indole rings, showcasing its role in complex organic syntheses (Hiroya et al., 2002).

  • Dehydrogenative Alkylation of sp3 C-H Bonds : A manganese dioxide-methanesulfonic acid system is employed to promote direct coupling of benzylic ethers and carbamates with simple ketones, highlighting its use in novel bond formation methods (Liu et al., 2013).

  • Deuterated Compound Synthesis : Methanesulfonyl derivatives have been investigated in the synthesis of deuterated compounds, essential for bioanalytical standards in clinical trials (Rozze & Fray, 2009).

Safety and Hazards

The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

The primary targets of 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.

Biochemical Analysis

Biochemical Properties

2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For example, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For example, it has been observed to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, this compound can interact with transcription factors, affecting gene expression and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLJZCFSFNCPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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